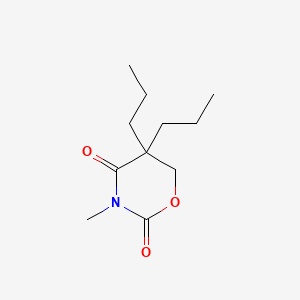
(R)-Practolol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Practolol is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It was developed for the treatment of cardiovascular conditions such as hypertension and arrhythmias. The compound is notable for its selectivity towards beta-1 adrenergic receptors, which makes it effective in reducing heart rate and myocardial contractility without significantly affecting bronchial and vascular smooth muscles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Practolol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the intermediate, 4-(2-hydroxy-3-isopropylaminopropoxy)acetanilide.
Reaction Conditions: This intermediate is synthesized through a series of reactions including nitration, reduction, and acylation.
Chiral Resolution: The racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-Practolol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.
Purification: The product is purified using techniques such as crystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
®-Practolol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and halogenating agents are employed.
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that may have different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-Practolol is used as a model compound to study beta-blocker interactions and the effects of chirality on drug activity.
Biology
In biological research, it serves as a tool to investigate the physiological and biochemical pathways involving beta-adrenergic receptors.
Medicine
Medically, ®-Practolol is used to manage cardiovascular conditions. It helps in reducing heart rate, controlling arrhythmias, and managing hypertension.
Industry
In the pharmaceutical industry, ®-Practolol is used in the development of new beta-blockers and related cardiovascular drugs.
Wirkmechanismus
®-Practolol exerts its effects by selectively binding to beta-1 adrenergic receptors in the heart. This binding inhibits the action of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and myocardial contractility. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are those regulating cardiac output and blood pressure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propranolol: A non-selective beta-blocker used for similar cardiovascular conditions.
Atenolol: Another selective beta-1 blocker with similar therapeutic uses.
Metoprolol: A selective beta-1 blocker used in the treatment of hypertension and angina.
Uniqueness
®-Practolol is unique due to its high selectivity for beta-1 adrenergic receptors, which minimizes its effects on bronchial and vascular smooth muscles. This selectivity reduces the risk of bronchospasm, making it safer for patients with respiratory conditions.
Eigenschaften
CAS-Nummer |
37936-66-6 |
|---|---|
Molekularformel |
C14H22N2O3 |
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
N-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C14H22N2O3/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17)/t13-/m1/s1 |
InChI-Schlüssel |
DURULFYMVIFBIR-CYBMUJFWSA-N |
Isomerische SMILES |
CC(C)NC[C@H](COC1=CC=C(C=C1)NC(=O)C)O |
Kanonische SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid](/img/structure/B12777451.png)

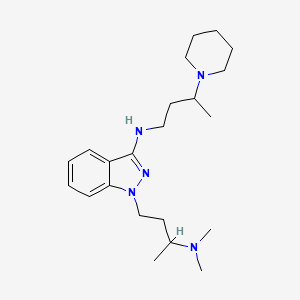
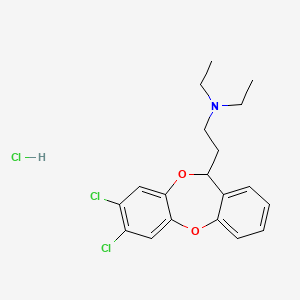
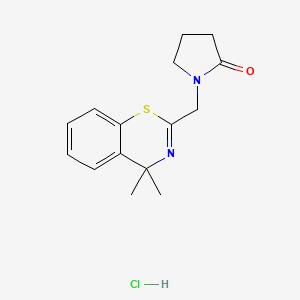

![dihydrogen phosphate;3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile](/img/structure/B12777498.png)


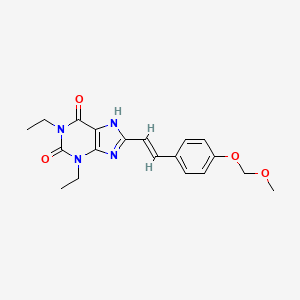
![3-[2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-1-(1H-imidazol-5-ylmethyl)-5,6-dimethoxyindazole;dihydrochloride](/img/structure/B12777524.png)
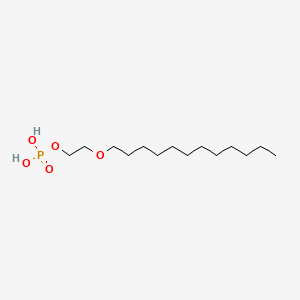
![[(3S,3aR,6S,6aS)-3-[6-(methylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B12777531.png)
